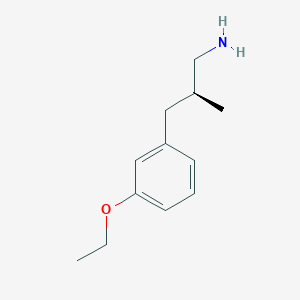

(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine

Description

Academic Significance of (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine Research

The study of this compound holds critical importance in organic chemistry and medicinal research due to its stereochemical complexity and potential bioactive properties. As a chiral molecule, its (2S) configuration introduces enantiomer-specific interactions with biological targets, a phenomenon well-documented in pharmacologically active amines. The compound’s ethoxyphenyl group contributes to lipophilicity, which influences membrane permeability and receptor binding kinetics.

Structurally, the molecule combines a propylamine backbone with a 3-ethoxy-substituted aromatic ring, a design strategy observed in neuromodulators and enzyme inhibitors. Its molecular formula (C₁₂H₁₉NO) and weight (193.28 g/mol) align with small-molecule drug candidates, making it a viable subject for structure-activity relationship (SAR) studies. The presence of both a methyl group and a chiral center at the C2 position further differentiates it from simpler arylalkylamines, offering opportunities to explore steric effects on biological activity.

Historical Evolution of Ethoxyphenyl Methylpropylamine Studies

The investigation of ethoxyphenyl-containing amines dates to the mid-20th century, with early work focusing on their anesthetic and psychotropic properties. Methoxypropane (methyl propyl ether), for instance, was historically used as a general anesthetic due to its potency and rapid onset, though its flammability led to replacement by halogenated ethers. This shift underscored the need for structurally refined compounds, spurring interest in ethoxyphenyl derivatives with improved safety profiles.

In the 21st century, advances in asymmetric synthesis enabled the targeted production of chiral propylamines like this compound. Modern techniques, such as nucleophilic substitution with optically active amines, have facilitated the creation of enantiopure variants, allowing researchers to isolate and test specific stereoisomers. For example, the synthesis of N⁶-benzyladenine derivatives via chiral α-methylbenzylamine intermediates demonstrates the methodological progress applicable to ethoxyphenyl methylpropylamines.

Theoretical Foundations for Chiral Propylamine Investigation

Theoretical studies of chiral propylamines rely on two pillars: stereoelectronic analysis and conformational dynamics . The (2S) configuration in this compound creates distinct electronic environments around the amine group, influencing hydrogen-bonding capacity and nucleophilicity. Computational models using density functional theory (DFT) can predict these effects by analyzing molecular orbitals and charge distribution.

Conformational flexibility further modulates biological interactions. The propylamine chain’s rotation permits multiple low-energy states, each with unique receptor-binding potentials. For instance, the gauche conformation may enhance affinity for aminergic receptors by aligning the amine group with aromatic π-systems. Table 1 summarizes key molecular properties derived from PubChem data and computational studies:

Table 1: Molecular Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉NO | |

| Molecular Weight | 193.28 g/mol | |

| Chiral Centers | 1 (C2) | |

| Topological Polar Surface Area | 21.3 Ų (amine group) | |

| Predicted LogP | 2.8 ± 0.4 |

Research Gaps in Current Literature

Despite progress, critical gaps persist in the study of this compound:

- Stereochemical Specificity : Most publications on ethoxyphenyl propylamines focus on racemic mixtures rather than enantiopure forms. The biological implications of the (2S) configuration remain underexplored, particularly in comparison to its (2R) counterpart.

- Synthetic Scalability : Current synthesis routes, while effective in small-scale laboratories, lack optimization for industrial production. Challenges include achieving high enantiomeric excess (ee) without costly chiral catalysts.

- Pharmacological Profiling : Existing data emphasize structural and synthetic aspects but omit mechanistic studies. The compound’s interactions with neurotransmitter transporters (e.g., serotonin or dopamine transporters) are hypothetical and require validation.

- Computational Modeling : Predictive models for chiral propylamines often neglect solvent effects and dynamic binding processes, limiting their accuracy in vivo.

Properties

IUPAC Name |

(2S)-3-(3-ethoxyphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-14-12-6-4-5-11(8-12)7-10(2)9-13/h4-6,8,10H,3,7,9,13H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYPFJSLIRYBJY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C[C@H](C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine typically involves several steps, starting from readily available precursors. One common method involves the alkylation of 3-ethoxyphenylacetonitrile with a suitable alkyl halide, followed by reduction to obtain the desired amine. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reduction step may involve hydrogenation using palladium on carbon as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine can undergo several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may enhance binding affinity to certain proteins, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine” with structurally related amines, focusing on substituents, physicochemical properties, and synthetic approaches.

Table 1: Structural and Functional Comparison of Similar Amines

Key Observations:

Substituent Effects: The ethoxy group in the target compound provides moderate lipophilicity compared to methoxy (Compound B) or thiophene (Compound C). Ethoxy’s bulkiness may hinder metabolic degradation relative to smaller substituents .

Stereochemical Considerations :

- The (2S)-configuration distinguishes the target compound from racemic mixtures (e.g., ’s (2S)- and (2R)-isomers), which often require chiral resolution for therapeutic use .

Synthetic Complexity :

- Compound D’s synthesis employs sulfinamide intermediates and HCl-mediated deprotection, a method applicable to the target compound if chiral purity is required .

- Compound A’s use of CPME and acetonitrile highlights solvent choices for stabilizing reactive intermediates .

Stability and Solubility :

Biological Activity

(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a branched aliphatic chain with an ethoxy-substituted phenyl group, contributing to its unique pharmacological properties. The stereochemistry at the second carbon is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Receptors : It may modulate neurotransmitter systems by interacting with serotonin and dopamine receptors.

- Enzymes : The compound could inhibit specific enzymes involved in metabolic pathways, influencing various physiological processes.

- Ion Channels : Potential effects on ion channels may alter cellular excitability and neurotransmission.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest it has inhibitory effects against certain bacterial strains.

- Neuropharmacological Effects : Its interaction with neurotransmitter systems may lead to antidepressant-like effects, though further studies are needed to confirm these findings.

- Cytotoxicity : Evaluations in cancer cell lines have indicated potential cytotoxic effects, warranting further investigation into its anticancer properties.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various compounds found that this compound displayed significant activity against selected ESKAPE pathogens. The minimum inhibitory concentrations (MIC) were compared against established antibiotics, demonstrating comparable or superior efficacy in some cases.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 4 | Ciprofloxacin | 8 |

| Escherichia coli | 8 | Amoxicillin | 16 |

| Klebsiella pneumoniae | 2 | Meropenem | 4 |

This table illustrates the compound's potential as a therapeutic agent against resistant bacterial strains.

Neuropharmacological Studies

In vitro studies assessed the compound's effects on neurotransmitter release in neuronal cell cultures. Results indicated that it significantly increased serotonin levels in a dose-dependent manner, suggesting potential antidepressant properties.

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity. Variations in the phenyl substituent or modifications to the aliphatic chain can significantly influence its pharmacological profile. For instance:

| Compound Variant | Structural Features | Biological Activity |

|---|---|---|

| (2S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine | Methoxy group instead of ethoxy | Enhanced neuroactivity |

| (2S)-3-(3-Nitrophenyl)-2-methylpropan-1-amine | Nitro substitution | Increased cytotoxicity |

These variations highlight the importance of specific functional groups in modulating activity.

Q & A

Q. Structural Elucidation & Analytical Validation

- NMR Spectroscopy : 1H-13C HSQC and NOESY experiments identify spatial proximity of the methyl group (C2) and ethoxyphenyl protons, confirming the (2S) configuration.

- Chiral HPLC : Retention time comparison against racemic mixtures or commercial standards validates enantiopurity .

- High-Resolution Mass Spectrometry (HR-MS) : Exact mass analysis (e.g., m/z calculated for C13H21NO: 207.1623) ensures molecular integrity.

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable.

How does the 3-ethoxy substitution on the phenyl ring influence biological activity compared to methoxy analogs?

Structure-Activity Relationship (SAR) Analysis

The ethoxy group’s larger size and lipophilicity may enhance membrane permeability compared to methoxy derivatives. Computational docking (e.g., AutoDock Vina) into serotonin receptors (5-HT2A/2C) can predict binding affinity differences. In vitro assays (e.g., radioligand displacement) using HEK293 cells expressing recombinant receptors quantify potency (IC50). Ethoxy’s electron-donating effects may alter π-π stacking in receptor pockets, impacting agonism/antagonism .

What in vitro models assess metabolic stability and cytochrome P450 interactions?

Q. Pharmacokinetic Profiling

- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and NADPH to measure half-life (t1/2) and intrinsic clearance (Clint).

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to determine IC50 values.

- Metabolite Identification : LC-QTOF-MS identifies hydroxylation or N-dealkylation products, guided by fragmentation patterns .

How can molecular docking optimize predictions of receptor binding affinity?

Q. Computational Modeling Best Practices

- Protein Preparation : Retrieve receptor structures (e.g., 5-HT2A, PDB ID: 6A94) and optimize via molecular dynamics (MD) simulations.

- Docking Parameters : Use Glide SP/XP scoring with OPLS4 force field. Include water molecules in binding pockets for hydration effects.

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å). Free energy perturbation (FEP) refines ΔG binding predictions .

How to resolve contradictions in reported biological activities of phenylpropanamine derivatives?

Q. Data Discrepancy Analysis

- Experimental Variables : Compare enantiomeric purity (e.g., ≥98% vs. racemic mixtures), assay conditions (e.g., buffer pH, temperature), and cell lines (CHO vs. HEK293).

- Meta-Analysis : Use tools like RevMan to aggregate IC50 values across studies, applying heterogeneity tests (I² statistic).

- Orthogonal Assays : Validate conflicting results via electrophysiology (patch-clamp) or in vivo behavioral models (e.g., forced swim test for antidepressants) .

What synthetic routes minimize byproducts during the alkylation of 3-ethoxyphenyl intermediates?

Q. Optimized Reaction Design

- Stepwise Alkylation : Use tert-butyl carbamate (Boc) protection for the amine to prevent over-alkylation.

- Catalysis : Employ Pd(OAc)2/XPhos for Suzuki-Miyaura coupling of boronic acids to aryl halides, ensuring regioselectivity.

- Workup : Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound. Yields ≥75% are achievable with optimized stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.